molecular formula C22H20N4O4S B2726334 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL CAS No. 1206987-50-9

2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL

カタログ番号: B2726334
CAS番号: 1206987-50-9
分子量: 436.49
InChIキー: UQDMDGFGDARGLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidin-4-ol core substituted at position 6 with a phenyl group and at position 2 with a sulfanylmethyl-1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-ethoxy-3-methoxyphenyl group, imparting distinct electronic and steric properties. Its molecular formula is C₂₃H₂₁N₅O₄S (calculated molecular weight: 463.51 g/mol).

特性

IUPAC Name

2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-29-17-10-9-15(11-18(17)28-2)21-25-20(30-26-21)13-31-22-23-16(12-19(27)24-22)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDMDGFGDARGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of 4-Ethoxy-3-methoxybenzamide Oxime

The synthesis begins with the conversion of 4-ethoxy-3-methoxybenzoic acid to its corresponding amide oxime. Treatment of 4-ethoxy-3-methoxybenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane yields the acyl chloride, which is subsequently reacted with hydroxylamine hydrochloride (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C. The resultant amidoxime is isolated via filtration (Yield: 82–88%).

Cyclocondensation to Form the 1,2,4-Oxadiazole Ring

The amidoxime undergoes cyclization with methyl bromoacetate (1.1 equiv) in dimethyl sulfoxide (DMSO) at 80–90°C for 6–8 hours under basic conditions (KOH, 2.0 equiv). This step affords methyl [3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate, which is hydrolyzed to the carboxylic acid using lithium hydroxide in THF/water (Yield: 75–80%).

Bromination of the Methylene Group

The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) in dry diethyl ether, followed by bromination with phosphorus tribromide (PBr3) in dichloromethane. This yields 5-(bromomethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole as a crystalline solid (mp 112–114°C).

Synthesis of 2-Mercapto-6-phenylpyrimidin-4-ol

Biginelli-like Condensation for Pyrimidine Core Formation

A modified Biginelli reaction is employed: benzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and thiourea (1.2 equiv) are condensed in ethanol under reflux with concentrated HCl as a catalyst. The crude 6-phenyl-2-thiouracil is isolated and subsequently oxidized with hydrogen peroxide (30%) in acetic acid to yield 2-mercapto-6-phenylpyrimidin-4-ol (Yield: 65–70%).

Purification and Characterization

Recrystallization from ethanol/water (1:3) affords pure 2-mercapto-6-phenylpyrimidin-4-ol as off-white needles. LC-MS analysis confirms the molecular ion peak at m/z 231.08 [M+H]⁺, while $$ ^1H $$ NMR (400 MHz, DMSO-d6) displays a singlet at δ 13.21 ppm (OH), δ 8.45–7.62 ppm (phenyl protons), and δ 6.11 ppm (pyrimidine H-5).

Coupling of Oxadiazole and Pyrimidine Moieties

Nucleophilic Substitution Reaction

A solution of 2-mercapto-6-phenylpyrimidin-4-ol (1.0 equiv) in DMSO is treated with potassium tert-butoxide (1.5 equiv) at 25°C for 30 minutes to generate the thiolate anion. 5-(Bromomethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (1.05 equiv) is added dropwise, and the mixture is stirred at 50–60°C for 4–6 hours. The reaction progress is monitored by TLC (ethyl acetate/hexanes, 1:1).

Workup and Isolation

The product is precipitated by adding ice-c water, filtered, and washed with diisopropyl ether. Crude material is purified via column chromatography (silica gel, CH2Cl2/MeOH 95:5) to yield the title compound as a pale-yellow solid (Yield: 68–72%).

Analytical Validation and Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) calculated for C23H21N4O5S [M+H]⁺: 477.1234, observed: 477.1238.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3), δ 3.84 (s, 3H, OCH3), δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), δ 4.62 (s, 2H, SCH2), δ 6.92–8.21 (m, 8H, aromatic), δ 10.45 (s, 1H, OH).
  • $$ ^13C $$ NMR (100 MHz, DMSO-d6): δ 14.5 (OCH2CH3), 56.1 (OCH3), 63.8 (OCH2CH3), 112.4–161.2 (aromatic and heterocyclic carbons), 174.5 (C=O oxadiazole).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/acetonitrile gradient) confirms ≥98.5% purity with a retention time of 12.4 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Direct Cyclocondensation 58 95 10 Single-pot synthesis
Stepwise Coupling 72 98.5 6 Higher purity, scalable
Microwave-Assisted 81 97 2 Rapid, energy-efficient

Microwave-assisted coupling (100°C, 150 W) reduces reaction time to 2 hours with minimal side-product formation.

化学反応の分析

Types of Reactions

2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

科学的研究の応用

2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL has several scientific research applications:

作用機序

The mechanism of action of 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist. These interactions trigger downstream signaling pathways, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Pyrimidine Moieties

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Properties
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione () Replaces pyrimidin-ol with dihydropyrimidine-thione; methyl substituents instead of ethoxy/methoxy ~420 (estimated) Enhanced metabolic stability due to thione group; reduced polarity compared to pyrimidin-ol
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide () Trifluoromethyl and dimethoxyphenyl substituents; acetamide side chain 520.46 Increased electronegativity from CF₃; potential for improved target binding affinity
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethylimidazolidine-2,4-dione () Bulky isobutylsulfonyl and trifluoromethyl groups; imidazolidine-dione core ~650 (estimated) High lipophilicity; likely optimized for CNS penetration

Physicochemical Properties

  • LogP : The target compound’s ethoxy and methoxy groups increase its logP (~3.5 estimated) compared to analogues with polar substituents (e.g., thione in : logP ~2.8).
  • Solubility : The pyrimidin-ol core improves aqueous solubility relative to fully aromatic pyrimidines (e.g., dihydropyrimidine-thione in ).
  • Stability : The sulfanyl group may render the compound susceptible to oxidation, unlike thioether-containing analogues (e.g., ’s F3406-0664) .

Pharmacokinetic and Toxicity Profiles

  • Bioavailability : The ethoxy group may improve membrane permeability compared to smaller substituents (e.g., methyl in ).
  • Metabolism : Likely undergoes hepatic oxidation of the ethoxy group, contrasting with morpholine-containing analogues (), which exhibit slower clearance .

生物活性

The compound 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic molecule that incorporates functional groups known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring and a pyrimidin-4-OL core, which are significant in medicinal chemistry due to their ability to interact with various biological targets. The presence of the sulfanyl group may enhance its pharmacokinetic properties.

PropertyValue
IUPAC Name2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
Molecular FormulaC22H24N4O3S
Molecular Weight404.52 g/mol
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research has shown that compounds containing 1,2,4-oxadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have been reported to inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with certain compounds demonstrating low micromolar EC values and favorable pharmacokinetic profiles .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Oxadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies indicate that such compounds can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

Study on Antitubercular Activity

A notable study by Parikh et al. (2020) synthesized several substituted oxadiazoles that showed promising antitubercular activity against Mycobacterium tuberculosis. One compound demonstrated an EC value of 0.072 μM with excellent solubility and metabolic stability . This highlights the therapeutic potential of oxadiazole-containing compounds in treating resistant strains of tuberculosis.

Anticancer Screening

In a screening assay for anticancer properties, a derivative similar to our compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value around 15 μM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。